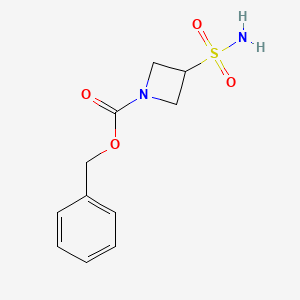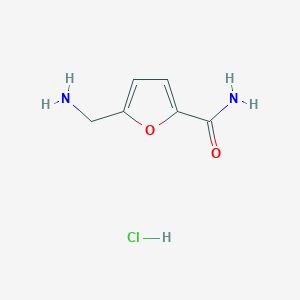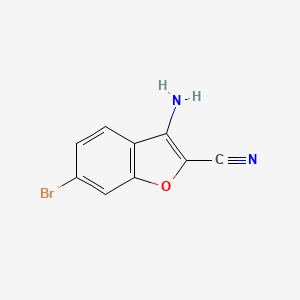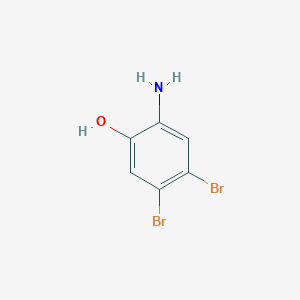![molecular formula C7H6BrN3O B1377971 6-ブロモ-7-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン-3(2H)-オン CAS No. 1428532-83-5](/img/structure/B1377971.png)
6-ブロモ-7-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン-3(2H)-オン
説明
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, or 6-Bromo-7-MTP, is a synthetic organic compound that has been studied extensively for its potential applications in both scientific research and laboratory experiments. 6-Bromo-7-MTP is a member of the triazole family of compounds, which have been used in the synthesis of a variety of drugs, including antifungals, antibiotics, and anti-cancer agents. 6-Bromo-7-MTP has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential use in the treatment of various diseases.
科学的研究の応用
分析化学基準物質
6-ブロモ-7-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン-3(2H)-オン: は、分析基準物質として役立ちます。 分析化学では、基準物質は、サンプル中の物質を検出および定量するために使用される分析方法の精度と一貫性を確保するために不可欠です .
法化学および毒性学
この化合物は、刑事捜査中にサンプル中の未知の物質を特定するための基準として、法化学および毒性学で使用される場合があります。 これは、毒性学スクリーニングで関連化合物の存在を判断するのに役立ちます .
がん研究
トリアゾロピリジン化合物の誘導体は、さまざまな癌細胞株に対する有効性について評価されています。 この化合物は、癌細胞の増殖を阻害したり、癌の進行に関与する特定の経路を標的にしたりする可能性のある誘導体を合成するための前駆体または候補となる可能性があります .
生化学分析
Biochemical Properties
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one interacts with other proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspases and other apoptotic proteins . Furthermore, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been observed to modulate gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects through several mechanisms. It binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues, which inhibits the kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression. Additionally, the compound can activate apoptotic pathways by interacting with pro-apoptotic proteins and inhibiting anti-apoptotic proteins . These interactions lead to the activation of caspases and the execution of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have demonstrated that continuous exposure to 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to cellular adaptation mechanisms .
Dosage Effects in Animal Models
The effects of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in clinical settings.
Subcellular Localization
The subcellular localization of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, influencing its efficacy . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
6-bromo-7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-4-2-6-9-10-7(12)11(6)3-5(4)8/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMVOFCIXXFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198072 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-83-5 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)

![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)

![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)

![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)






![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)
